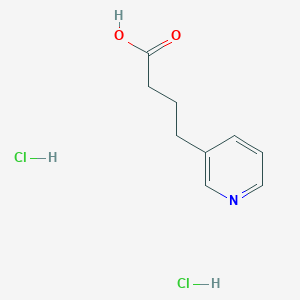
4-(Pyridin-3-yl)butanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)butanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with butanoic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to remove impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-3-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-(Pyridin-3-yl)butanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Pyridin-3-yl)butanoic acid dihydrochloride include:
- 4-amino-3-(pyridin-4-yl)butanoic acid dihydrochloride .
- 4-(Piperidin-4-yl)butanoic acid hydrochloride .
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a variety of research and industrial applications. Its ability to undergo multiple types of chemical reactions and its role in scientific research highlight its versatility and importance .
Propriétés
IUPAC Name |
4-pyridin-3-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.2ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHPLDVMAAWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
![2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2930866.png)


![3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)
![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2930874.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![(E)-N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2930876.png)
![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)


![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)
